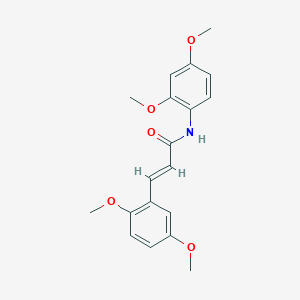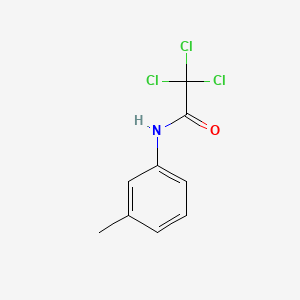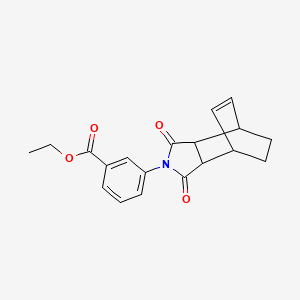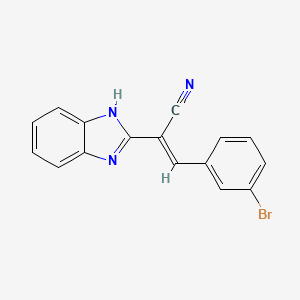![molecular formula C17H15ClN2O5 B11691628 Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is an organic compound that features a propyl ester group attached to a benzoate moiety, which is further substituted with a 2-chloro-4-nitrobenzamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4-nitrobenzene.
Amidation: The 2-chloro-4-nitrobenzene is then reacted with 4-aminobenzoic acid to form 4-(2-chloro-4-nitrobenzamido)benzoic acid.
Esterification: Finally, the 4-(2-chloro-4-nitrobenzamido)benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxy-4-nitrobenzamido)benzoate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Hydroxide ions, methoxide ions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-(2-chloro-4-aminobenzamido)benzoate.
Substitution: 4-(2-hydroxy-4-nitrobenzamido)benzoate.
Hydrolysis: 4-(2-chloro-4-nitrobenzamido)benzoic acid and propanol.
Wissenschaftliche Forschungsanwendungen
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom and the amido group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROPYL 4-(4-NITROBENZAMIDO)BENZOATE: Lacks the chlorine substituent, leading to different reactivity and biological activity.
PROPYL 4-(2-CHLOROBENZAMIDO)BENZOATE: Lacks the nitro group, resulting in reduced reactivity and different applications.
PROPYL 4-(2-HYDROXY-4-NITROBENZAMIDO)BENZOATE:
Uniqueness
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is unique due to the presence of both the nitro and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H15ClN2O5 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
propyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-5-12(6-4-11)19-16(21)14-8-7-13(20(23)24)10-15(14)18/h3-8,10H,2,9H2,1H3,(H,19,21) |
InChI-Schlüssel |
FWEOFRAIQSBDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11691549.png)
![3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11691554.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11691564.png)


![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
![Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B11691593.png)
![Ethyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B11691599.png)

![Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691609.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)

![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11691625.png)
